2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone is an organic compound that features both a thiophene ring and a triazole ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the thiophene ring via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification techniques: Methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate their activity.
Pathway interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)-1H-benzimidazole
- 2-(Thiophen-2-yl)-1H-pyrazole
- 2-(Thiophen-2-yl)-1H-imidazole
Uniqueness
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone is unique due to the combination of the thiophene and triazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-thiophen-2-yl-1-(1,2,4-triazol-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3OS/c12-8(11-5-9-10-6-11)4-7-2-1-3-13-7/h1-3,5-6H,4H2 |
InChI Key |
QSHDTWXTULWXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.